molecular formula C17H25NO2S B2875718 2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide CAS No. 1796950-07-6

2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

Cat. No.: B2875718
CAS No.: 1796950-07-6
M. Wt: 307.45
InChI Key: NNVJRJQUMZRVFX-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide (CAS Number: 1796950-07-6) is a synthetic organic compound with the molecular formula C₁₇H₂₅NO₂S and a molecular weight of 307.5 . This acetamide derivative is characterized by a distinct molecular structure featuring a cyclopentylthio ether group and a methoxy-substituted phenethyl moiety, which may influence its physicochemical properties and biomolecular interactions. As a specialized chemical entity, this compound serves as a valuable building block or intermediate in medicinal chemistry and pharmacology research. Chemists and biologists utilize such structurally complex molecules in high-throughput screening campaigns, as key intermediates in the synthesis of targeted libraries, or as reference standards in analytical method development and validation. The structural motifs present in this molecule are often explored in the development of compounds targeting various metabolic and cardiovascular pathways, as seen in research surrounding SGLT1/SGLT2 inhibitors and DPP-4 inhibitors for metabolic disorders . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2S/c1-13-7-3-6-10-15(13)16(20-2)11-18-17(19)12-21-14-8-4-5-9-14/h3,6-7,10,14,16H,4-5,8-9,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVJRJQUMZRVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CSC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate electrophile.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using a methylating agent such as methyl iodide.

    Attachment of the o-tolyl group: This can be done through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst.

    Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride to form the acetamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the acetamide group to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can influence its activity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Diversity

The target compound’s structural uniqueness lies in its combination of cyclopentylthio , methoxyethyl , and o-tolyl groups. Comparable analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide o-tolyl, 4-acetylphenoxy 283.32 Structural analog with acetylphenoxy; potential intermediate in drug synthesis.
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Dichlorophenyl, thiazolyl 287.16 Hydrogen-bonded crystal structure; pesticidal or antimicrobial activity.
Alachlor Chloro, methoxymethyl, diethylphenyl 269.76 Herbicidal use; inhibits plant cell division.
2-(Benzoxazolylthio)-N-[(4-fluorophenyl)methyl]acetamide Benzoxazolylthio, fluorophenyl 455.54 High molecular weight; potential kinase inhibition.

Key Observations :

  • Electron-Withdrawing Groups : Chloro substituents (e.g., in alachlor and ’s dichlorophenyl compound ) enhance stability but reduce solubility.
  • Aromatic Diversity : The o-tolyl group in the target compound may confer steric hindrance compared to para-substituted phenyl groups (e.g., alachlor’s diethylphenyl ), affecting receptor binding.
Physicochemical Properties
  • Solubility: The methoxy group in the target compound (similar to 2-cyano-N-(2-methoxyphenyl)acetamide ) may enhance aqueous solubility compared to purely alkylthio analogs.
  • Thermal Stability : Cyclopentylthio derivatives typically exhibit higher thermal stability than aliphatic thioethers due to ring rigidity.

Comparison with Other Methods :

  • uses acetyl halogenides for direct amidation, but the target compound’s steric bulk may require activation agents like EDC.
  • employs reductive alkylation for N-ethylamide formation, less relevant for the target’s secondary amine structure.

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